3-(4-Ethoxyphenyl)-1-[(4-fluorophenyl)amino]urea
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-fluoroanilino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-2-21-14-9-7-12(8-10-14)17-15(20)19-18-13-5-3-11(16)4-6-13/h3-10,18H,2H2,1H3,(H2,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTTWAMMMTVXKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NNC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-1-[(4-fluorophenyl)amino]urea typically involves the reaction of 4-ethoxyaniline with 4-fluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-1-[(4-fluorophenyl)amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the role of urea derivatives in the development of anticancer agents. The compound 3-(4-Ethoxyphenyl)-1-[(4-fluorophenyl)amino]urea has been investigated for its antiproliferative effects against various cancer cell lines.
- Mechanism of Action : Urea compounds often function as inhibitors of key proteins involved in cancer progression. For instance, studies indicate that similar urea derivatives can inhibit vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial for tumor angiogenesis .
- Case Study : A specific analog demonstrated significant inhibitory activity (IC50 values of around 2.39 μM for A549 and 3.90 μM for HCT-116 cell lines), comparable to established drugs like sorafenib . This suggests that this compound could be a candidate for further development as an anticancer agent.
Antimalarial Activity
The antimalarial properties of urea derivatives have also been explored, particularly in the context of combating Plasmodium falciparum, the causative agent of malaria.
- Biological Evaluation : In a study evaluating various phenylurea derivatives, compounds similar to this compound exhibited promising antimalarial activity with low cytotoxicity towards mammalian cells. The selectivity index (SI) was notably high, indicating a favorable therapeutic window .
- Structure-Activity Relationship (SAR) : The SAR studies revealed that modifications at the 3-position of the urea significantly enhanced activity against Plasmodium species while maintaining low toxicity to human cells. This underscores the importance of molecular structure in optimizing drug efficacy and safety .
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-1-[(4-fluorophenyl)amino]urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Therapeutic Potential: Compound 4a demonstrates significant apoptotic activity, highlighting the role of complex heterocycles in enhancing bioactivity .
- Role of Fluorine : Fluorine in the target compound and Compound 4a may improve metabolic stability and target binding via hydrophobic/electrostatic interactions .
Biological Activity
3-(4-Ethoxyphenyl)-1-[(4-fluorophenyl)amino]urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structure, featuring both ethoxy and fluorophenyl groups, positions it as a significant candidate in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H16FN3O2
- Molecular Weight : 287.31 g/mol
- CAS Number : 13141-92-9
The compound can be synthesized through the reaction of 4-ethoxyaniline with 4-fluorophenyl isocyanate in solvents like dichloromethane or toluene under controlled conditions.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an enzyme inhibitor, affecting various biochemical pathways related to inflammation and cancer cell proliferation. For example, it has been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response .
Biological Activities
The compound exhibits a range of biological activities:
- Anti-inflammatory Activity : Studies indicate that derivatives of urea compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Activity : Preliminary evaluations have demonstrated moderate antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging around 250 μg/mL .
- Anticancer Potential : The compound's ability to inhibit specific kinases involved in cancer progression has been noted, making it a candidate for further exploration in oncology .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anti-inflammatory Studies : In vitro studies have shown that urea derivatives can significantly reduce levels of inflammatory mediators in cell cultures. For instance, compounds similar to this compound exhibited IC50 values ranging from 0.013 to 0.067 μM against IKK-2, a key regulator in inflammatory signaling pathways .
- Antimicrobial Evaluations : A series of tests conducted on various urea derivatives revealed moderate antibacterial activity against common pathogens. The findings suggest that structural modifications can enhance efficacy, indicating a need for further optimization .
- Anticancer Mechanisms : Research indicates that urea-based compounds can inhibit kinases involved in cancer cell signaling pathways. The specific interaction with ATP-binding sites has been hypothesized to disrupt cancer cell metabolism and proliferation .
Q & A
Q. How can researchers integrate heterogeneous data (e.g., in vitro bioactivity, ADMET profiles) into a unified mechanistic model?
- Methodological Answer : Apply multi-omics integration tools (e.g., weighted gene co-expression network analysis) to identify key biomarkers or pathways. Use cheminformatics platforms (Knime, Pipeline Pilot) to merge structural, biochemical, and pharmacokinetic data. Validate with in silico-in vitro-in vivo extrapolation (IVIVE) models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
